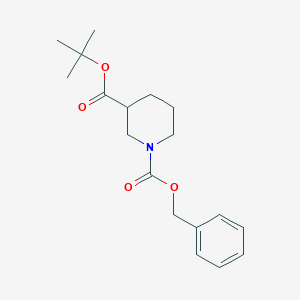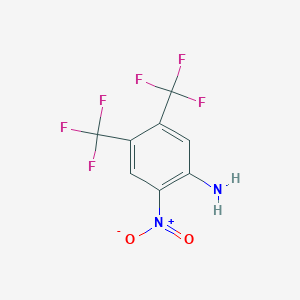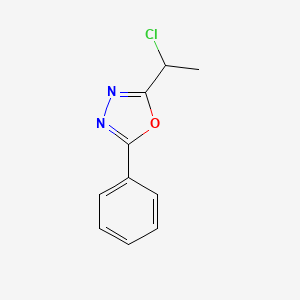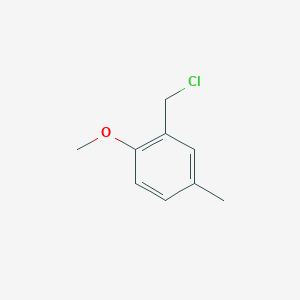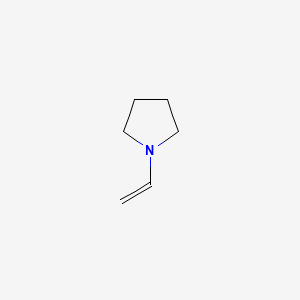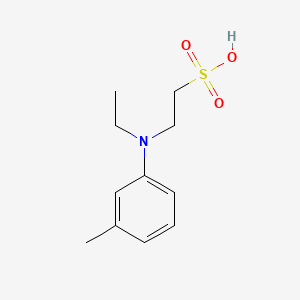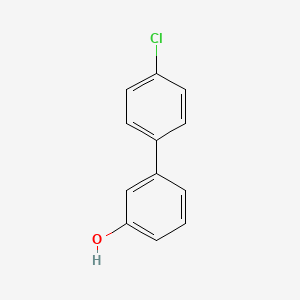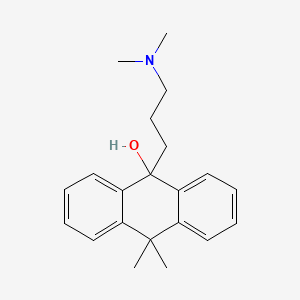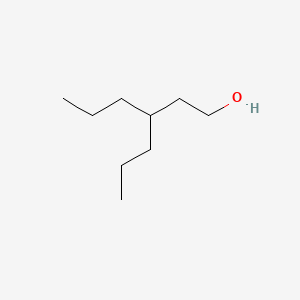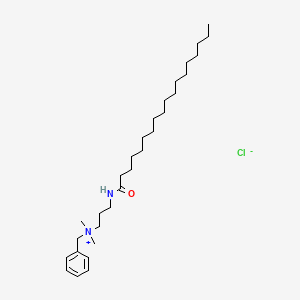
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene
Übersicht
Beschreibung
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene, commonly known as DNB, is a synthetic compound that belongs to the category of conjugated dienes. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like chloroform and ethanol. DNB has been extensively studied for its potential applications in scientific research, particularly in the field of chemistry and biochemistry.
Wirkmechanismus
DNB acts as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and alcohols. This reaction is reversible, and the rate of the reaction depends on the electronic properties of the nucleophile. DNB has been shown to react with cysteine residues in proteins, leading to the formation of covalent adducts. This reaction can be used to study the reactivity of cysteine residues in proteins and to identify potential targets for drug development.
Biochemical and Physiological Effects:
DNB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acyl-CoA dehydrogenase and glutathione reductase, which are involved in fatty acid metabolism and oxidative stress, respectively. DNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the formation of covalent adducts with proteins involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DNB is its high reactivity towards nucleophiles, which makes it a useful probe for studying the reactivity of proteins and other biomolecules. However, its high reactivity also makes it difficult to work with, as it can react with other molecules in the sample and form non-specific adducts. In addition, DNB is toxic and must be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on DNB. One area of interest is the development of new synthetic methods for DNB that are more efficient and environmentally friendly. Another area of interest is the use of DNB as a probe for studying the reactivity of cysteine residues in proteins in vivo. This would require the development of new methods for delivering DNB to cells and tissues without causing toxicity or non-specific reactions. Finally, DNB could be used as a starting point for the development of new drugs that target specific proteins involved in disease pathways.
Wissenschaftliche Forschungsanwendungen
DNB has been used extensively in scientific research as a probe for studying the electronic properties of conjugated dienes. It is particularly useful in the field of organic chemistry, where it is used to study the reactivity and stereochemistry of dienes. DNB has also been used in the field of biochemistry to study the mechanism of action of enzymes that catalyze the oxidation of unsaturated fatty acids.
Eigenschaften
IUPAC Name |
1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)buta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18(21)22/h1-12H/b7-1+,8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVYURTQVHAAH-FACPPWRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



